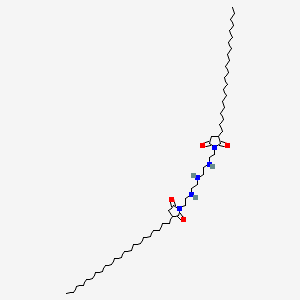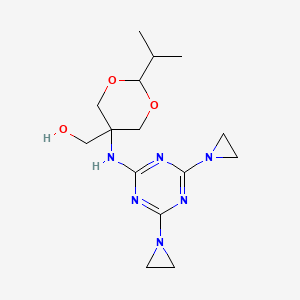
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a chemical compound with a unique structure that combines the properties of carbamic acid and an ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-(trimethylammonio)propyl ester, iodide typically involves the reaction of carbamic acid derivatives with trimethylamine and an appropriate iodide source. The reaction conditions often require a controlled environment to ensure the stability of the product. For example, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, 3-(trimethylammonio)propyl ester, iodide involves its interaction with specific molecular targets. The ammonium group can interact with negatively charged sites on proteins or enzymes, affecting their activity. The carbamic acid moiety can undergo hydrolysis, releasing active species that can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid propyl ester: Similar in structure but lacks the ammonium group.
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide: Similar in having both carbamic acid and ammonium groups but with different substituents.
Uniqueness
Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is unique due to its combination of carbamic acid and ammonium groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
64050-88-0 |
|---|---|
Fórmula molecular |
C7H17IN2O2 |
Peso molecular |
288.13 g/mol |
Nombre IUPAC |
3-carbamoyloxypropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16N2O2.HI/c1-9(2,3)5-4-6-11-7(8)10;/h4-6H2,1-3H3,(H-,8,10);1H |
Clave InChI |
QKVSOUPCLKJBRA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCOC(=O)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)


![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)




![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
